
Lidocaine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lidocaine sulfate is a salt form of lidocaine, a local anesthetic and antiarrhythmic agent. Lidocaine is widely used in medical procedures to numb tissue in a specific area and to treat ventricular tachycardia. This compound is particularly useful in formulations where a water-soluble form of lidocaine is required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lidocaine sulfate is synthesized through a multi-step process starting from 2,6-dimethylaniline. The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine. The final step involves the reaction of lidocaine with sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lidocaine sulfate undergoes several types of chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Lidocaine can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Major products include N-oxide derivatives.
Reduction: Reduced forms of lidocaine.
Substitution: Substituted amide derivatives.
Applications De Recherche Scientifique
Lidocaine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nerve conduction and ion channel function.
Medicine: Extensively used in clinical research for its anesthetic and antiarrhythmic properties.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
Mécanisme D'action
Lidocaine sulfate exerts its effects by blocking sodium channels in neuronal cell membranes. This action prevents the generation and conduction of nerve impulses, leading to localized numbness. In the heart, lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its antiarrhythmic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Mepivacaine: A local anesthetic with a faster onset of action compared to lidocaine.
Uniqueness
Lidocaine sulfate is unique due to its rapid onset of action and versatility in various formulations. It is also less toxic compared to some other local anesthetics, making it a preferred choice in many medical procedures.
Propriétés
Numéro CAS |
24847-67-4 |
|---|---|
Formule moléculaire |
C14H24N2O5S |
Poids moléculaire |
332.42 g/mol |
Nom IUPAC |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid |
InChI |
InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4) |
Clé InChI |
WKECJNYGULLKBJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


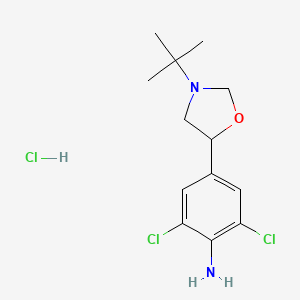
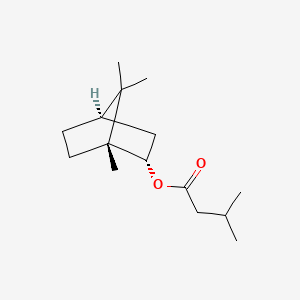

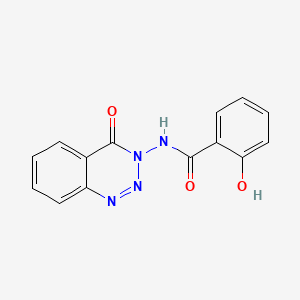
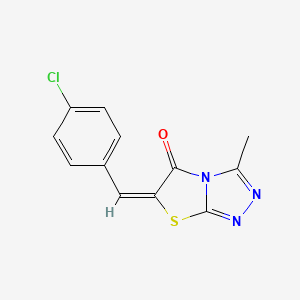
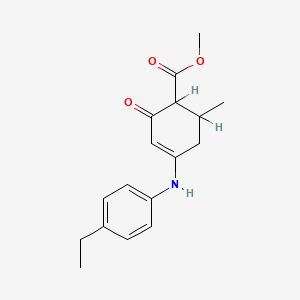
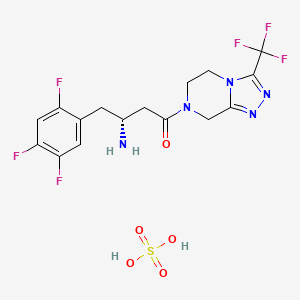
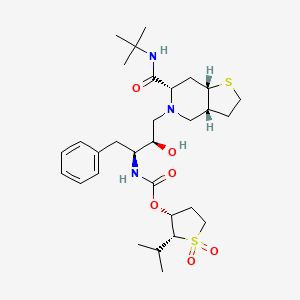
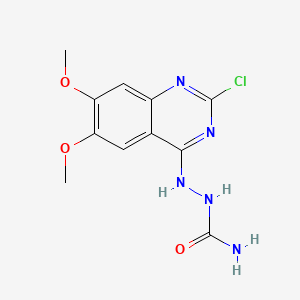
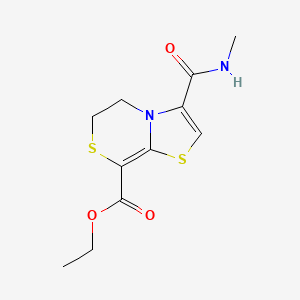
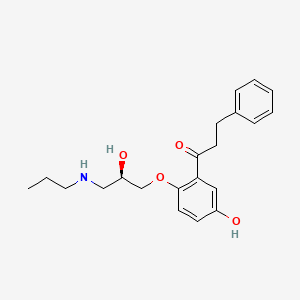
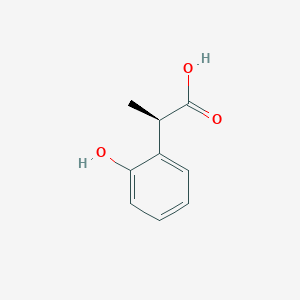

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
